Cas no 89845-91-0 (Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-)

Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]- structure
89845-91-0 structure
Product name:Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-
CAS No:89845-91-0
MF:C15H15NO2S
MW:273.3501
CID:587208
PubChem ID:13245859

Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-
    • 1-methyl-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene
    • DTXSID00531642
    • 89845-91-0
    • 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene
    • Inchi: InChI=1S/C15H15NO2S/c1-12-2-4-13(5-3-12)10-19-11-14-6-8-15(9-7-14)16(17)18/h2-9H,10-11H2,1H3
    • InChI Key: FEMXLTLXPUBLQS-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 273.08234989g/mol
  • Monoisotopic Mass: 273.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 4.3

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